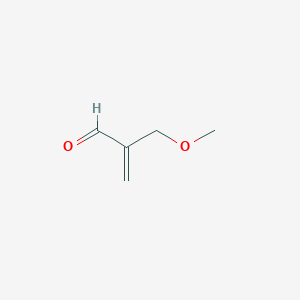

2-(Methoxymethyl)acrolein

Description

Contextualization within Reactive Carbonyl Compound Chemistry

α,β-Unsaturated aldehydes are a class of organic compounds that feature a carbon-carbon double bond in conjugation with an aldehyde group. mdpi.comnih.gov This conjugated system is responsible for their characteristic reactivity. Acrolein (prop-2-enal) is the simplest member of this class and is a colorless, volatile liquid known for its high reactivity. wikipedia.orgepa.gov

The reactivity of α,β-unsaturated aldehydes is defined by the electronic interplay between the alkene and carbonyl functionalities. pressbooks.pub Resonance structures indicate that both the carbonyl carbon (C-2) and the β-carbon (C-4) possess a partial positive charge. pressbooks.pub This dual electrophilicity allows for two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon, similar to standard aldehydes and ketones.

1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the β-carbon, a reaction pathway characteristic of conjugated systems. pressbooks.pub

This dual reactivity makes α,β-unsaturated aldehydes versatile intermediates in organic synthesis. mdpi.comnih.gov Acrolein itself is produced on a large industrial scale and serves as a key building block for other chemical compounds, including the essential amino acid methionine. wikipedia.orgepa.govrsc.org

Significance of Acrolein Analogues and Substituted Acroleins in Organic Synthesis and Chemical Biology

The modification of the basic acrolein structure through substitution creates a vast library of acrolein analogues with tailored reactivity and utility. rsc.orgnih.gov Introducing a functional group at the α-position (the carbon adjacent to the carbonyl group) significantly enriches the chemistry of these derivatives and defines their specific applications. mdpi.comnih.gov These 2-substituted acroleins are attractive "building blocks" for the targeted synthesis of complex molecules, including natural products, dyes, pesticides, and pharmaceuticals. mdpi.comnih.gov

The nature of the α-substituent influences the electronic and steric properties of the molecule, thereby modulating its reactivity in key chemical transformations. For example, α-substituted acroleins are widely employed as dienophiles in Diels-Alder reactions and other cycloadditions. mdpi.comacs.org The substituent can direct the stereoselectivity of the reaction and impart specific functionalities to the resulting cyclic products. researchgate.net

In the realm of chemical biology, acrolein and its derivatives are known to react with biological nucleophiles such as the amino acid residues in proteins and DNA bases. nih.gov Acrolein can mediate the modification of lysine (B10760008) residues to form unique heterocyclic structures. acs.org The study of these reactions is crucial for understanding the biological effects of these compounds. The introduction of substituents can alter these interactions, providing tools for chemical biologists to probe biological systems.

Rationale for Investigating 2-(Methoxymethyl)acrolein

This compound is a specific α-substituted acrolein that incorporates an ether functionality. The presence of the methoxymethyl group (-CH₂OCH₃) at the α-position introduces distinct chemical properties compared to unsubstituted acrolein or acroleins with simple alkyl or electron-withdrawing substituents. The ether oxygen can influence the molecule's reactivity through inductive effects and its potential to coordinate with Lewis acids.

The investigation into this compound is driven by its potential as a specialized building block in organic synthesis. The synthesis of this compound and its broader class, 2-(alkoxymethyl)acroleins, has been the subject of several patents, indicating commercial interest in its utility. google.comjustia.com One patented process describes the production of 2-(alkoxymethyl)acrolein through the reaction of acrolein with an appropriate alcohol. justia.com This suggests its role as a precursor for more complex molecules. The methoxymethyl group can be a stable and inert carrier of a hydroxymethyl functionality, which can be unmasked in later synthetic steps, or it can participate directly in reactions, guiding the formation of specific structural motifs. The study of its reactivity, particularly in cycloaddition and nucleophilic addition reactions, is essential to unlock its full potential as a synthetic intermediate.

Compound Data Tables

Table 1: Properties of Acrolein

| Property | Value |

|---|---|

| Systematic Name | Prop-2-enal |

| CAS Number | 107-02-8 |

| Molecular Formula | C₃H₄O |

| Molar Mass | 56.06 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 53 °C |

| Melting Point | -87 °C |

| Density | 0.839 g/mL at 25 °C |

Data sourced from references wikipedia.orgchemicalbook.comnih.gov

Table 2: Properties of Methacrolein (B123484)

| Property | Value |

|---|---|

| Systematic Name | 2-Methylprop-2-enal |

| CAS Number | 78-85-3 |

| Molecular Formula | C₄H₆O |

| Molar Mass | 70.09 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 69 °C |

| Melting Point | -81 °C |

| Density | 0.847 g/cm³ |

Data sourced from references wikipedia.orgnih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,2,3,4-tetrahydroisoquinoline |

| 2-(acyloxy)acroleins |

| 2-(alkoxymethyl)acrolein |

| 2-(benzoylthio)acroleins |

| 2-(diethoxymethyl)thiirane |

| This compound |

| 2-(methoxy-2-methyl- nih.govrsc.org-dioxan-5-one |

| 2-(silyloxy)acroleins |

| 2-(trialkylsilyloxy)-2-propenals |

| 2-(trialkylsilyloxy)acroleins |

| 2-(trimethylsilyloxy)acrolein |

| 2-amidoacroleins |

| 2-aminosubstituted aldehyde |

| 2-cyclohexen-1-one |

| 2-Furanacrolein, alpha-(methoxymethyl)-5-nitro- |

| 2-phenylacroleins |

| 3-methylpyridinium (MP) |

| 4-(hydroxymethyl)benzoic acid (HMBA) |

| 4-(methoxymethyl)benzenecarboxylate (MMBC) |

| 5-(hydroxymethyl)furoic acid (HMFA) |

| 5-(methoxymethyl)furan-2-carboxylate (MMFC) |

| Acetaldehyde |

| Acrolein |

| Acrylaldehyde |

| Acrylic acid |

| Allyl alcohol |

| Azocines |

| Benzazepines |

| Benzoic anhydride |

| Bis(carbamoyl)disulfides |

| Bis(chlorocarbonyl)disulfide |

| Butadiene |

| Cortistatin J |

| Crotonaldehyde (B89634) |

| Cyclopentadiene (B3395910) |

| Diallylidene pentaerythritol |

| Dihydroxyacetone phosphate (B84403) (DHAP) |

| Dimethyl terephthalate (B1205515) (DMT) |

| Ethylene |

| Formaldehyde (B43269) |

| Furan |

| Glycerol (B35011) |

| Hydroquinone |

| Isoquinolines |

| Lysine |

| Methacrolein |

| Methacrylaldehyde |

| Methanol (B129727) |

| Methionine |

| Methyl vinyl ketone (MVK) |

| Myrac aldehyde |

| Norbornene-2-carboxaldehyde |

| Pentaerythritol |

| Propene |

| Propionaldehyde |

| trans-4-hydroxynonenal (4-HNE) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(3-6)4-7-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIKFQDWFQDJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447919 | |

| Record name | 2-(methoxymethyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137032-88-3 | |

| Record name | 2-(methoxymethyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxymethyl Acrolein

Exploration of Established Carbonyl Addition-Elimination Routes

The synthesis of α,β-unsaturated aldehydes can often be achieved through carbonyl condensation reactions followed by dehydration. One plausible, though not explicitly documented for this specific compound, route to 2-(methoxymethyl)acrolein involves a crossed aldol (B89426) condensation. This would theoretically involve the reaction of formaldehyde (B43269) with methoxyacetaldehyde (B81698). The initial addition would form 3-methoxy-2-(hydroxymethyl)propanal, which upon controlled elimination of water would yield the desired this compound. The success of this route would be highly dependent on controlling the reactivity of the aldehydes to prevent self-condensation and polymerization, a common challenge with acrolein and its derivatives. masterorganicchemistry.comle.ac.ukmasterorganicchemistry.com

Another established method that falls under the addition-elimination category is the Mannich reaction. While typically used for synthesizing β-amino carbonyl compounds, a modified approach could be envisioned. For instance, the reaction of a suitable enolate equivalent of methoxyacetaldehyde with formaldehyde and a secondary amine would generate a Mannich base. Subsequent elimination of the amine could theoretically yield this compound.

A notable synthesis that shares some structural motifs is the preparation of phosphonoacrolein. acs.org In this process, a β-ethoxy-α-phosphonovinyl anion is reacted with chloromethyl methyl ether (MOMCl) to introduce a methoxymethyl group. acs.org Subsequent acidic treatment leads to the formation of phosphonoacrolein. acs.org This highlights the utility of methoxymethylating agents in the synthesis of related structures.

Investigations into Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and represent a key strategy for the synthesis of this compound.

The Wittig reaction , a widely used method for converting aldehydes and ketones to alkenes, offers a potential route. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This would involve the reaction of a suitable phosphorus ylide with glyoxal (B1671930) or a protected derivative. For instance, reacting methoxymethylenetriphenylphosphorane with a mono-protected glyoxal could yield the target compound after deprotection. wikipedia.org The choice of base and solvent would be critical to control the stereoselectivity of the double bond, although for a terminal alkene like acrolein, this is not a primary concern. The major challenge would be the selective reaction at one of the two aldehyde groups of glyoxal.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that often provides better yields and easier purification. wikipedia.orgsynarchive.comorganic-chemistry.org It employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. A plausible HWE approach to this compound would involve the reaction of the anion of diethyl (methoxymethyl)phosphonate with formaldehyde. This reaction is expected to be highly efficient in forming the desired C=C bond. The HWE reaction is well-regarded for its high E-selectivity in the synthesis of disubstituted and trisubstituted alkenes, a feature that is not directly applicable here but underscores the reaction's reliability. conicet.gov.ar

| Olefination Reaction | Reagents | Key Features |

| Wittig Reaction | Methoxymethylenetriphenylphosphorane + Glyoxal (mono-protected) | Forms C=C bond; challenges in selectivity with difunctional starting materials. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Diethyl (methoxymethyl)phosphonate anion + Formaldehyde | High efficiency; water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgorganic-chemistry.org |

Utility of Oxidative Transformations of Related Allylic Alcohol Precursors

The oxidation of allylic alcohols is a direct and often high-yielding method for the preparation of α,β-unsaturated aldehydes. researchgate.netatamanchemicals.com The precursor for this compound via this route would be 2-(methoxymethyl)prop-2-en-1-ol. This allylic alcohol could be synthesized through various methods, such as the addition of a methoxymethyl Grignard reagent to acrolein, followed by a protic workup.

Once the allylic alcohol is obtained, a variety of oxidizing agents can be employed for its conversion to the aldehyde. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or side reactions involving the double bond.

A study on the enantioselective 1,2-additions to acrolein utilized allyl alcohol as a pro-electrophile, highlighting the manipulation of allylic systems to generate functionalized acrolein derivatives. nih.gov This suggests that functional group interconversion at the allylic position is a viable strategy in this chemical space.

| Oxidizing Agent | Substrate | Product | Advantages |

| Manganese Dioxide (MnO₂) | 2-(methoxymethyl)prop-2-en-1-ol | This compound | Mild and selective for allylic alcohols. |

| Pyridinium Chlorochromate (PCC) | 2-(methoxymethyl)prop-2-en-1-ol | This compound | Reliable and widely used for primary alcohol oxidation. |

| Dess-Martin Periodinane (DMP) | 2-(methoxymethyl)prop-2-en-1-ol | This compound | Mild conditions, avoids heavy metal residues. |

Development of Novel and Efficient Synthetic Approaches

Modern synthetic chemistry continually seeks to develop more efficient, selective, and sustainable methods.

Stereoselective Synthesis Methodologies

While this compound itself is not chiral, the principles of stereoselective synthesis could be highly relevant in its reactions or in the synthesis of more complex molecules derived from it. For instance, stereoselective additions to the carbonyl group or the double bond of this compound would be a key step in the synthesis of chiral molecules. umich.edubeilstein-journals.org

The development of stereoselective routes to precursors, such as the enantioselective synthesis of 2-(methoxymethyl)prop-2-en-1-ol, could also be envisioned using chiral catalysts or reagents. Asymmetric olefination reactions, although not directly applicable to the synthesis of the achiral target, are a testament to the high level of control achievable in modern organic synthesis. diva-portal.org

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. unito.it In the context of synthesizing this compound, this could involve several strategies.

One approach is the use of catalytic methods to minimize waste. For example, developing a catalytic version of the aldol or olefination reactions would be a significant improvement over stoichiometric methods. The use of greener solvents, such as water or bio-based solvents, is another key aspect. rsc.org The oxidative transformation of the allylic alcohol could potentially be achieved using a heterogeneous catalyst and a green oxidant like hydrogen peroxide or even molecular oxygen, which would be a significant advancement over traditional stoichiometric oxidants. researchgate.net

Furthermore, designing the synthesis to have high atom economy is a core principle of green chemistry. Routes that involve addition reactions, such as the direct addition of a methoxymethyl group across a C=C bond precursor, would be more atom-economical than those involving protecting groups or leaving groups.

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Use of catalytic amounts of reagents in condensation or olefination reactions. |

| Alternative Solvents | Employing water or other environmentally benign solvents. rsc.org |

| Green Oxidants | Utilizing H₂O₂ or O₂ with a catalyst for the oxidation of the allylic alcohol precursor. researchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. |

Reactivity and Reaction Mechanisms of 2 Methoxymethyl Acrolein

Electrophilic Reactivity of the Aldehyde Group

The aldehyde functional group in 2-(methoxymethyl)acrolein is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond. The electron-withdrawing nature of the oxygen atom renders the carbonyl carbon electrophilic and susceptible to reaction with a variety of nucleophiles.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of this compound can be attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. This is a fundamental reaction of aldehydes and is influenced by the electronic and steric environment around the carbonyl group. The presence of the α-methoxymethyl group can influence the reactivity of the aldehyde. While direct studies on nucleophilic addition to this compound are not extensively documented in readily available literature, the general principles of such reactions are well-established. saskoer.canih.govyoutube.com For instance, organometallic reagents like Grignard reagents or organolithium compounds would be expected to add to the carbonyl carbon, forming a secondary alcohol after workup. Similarly, cyanide ions can act as nucleophiles, leading to the formation of cyanohydrins. youtube.com

The reactivity of the carbonyl group is also a key factor in condensation reactions. For example, the condensation of acrolein with methanol (B129727) can lead to the formation of β-methoxypropionaldehyde, which can then undergo further reactions. nih.gov While not a direct nucleophilic addition to this compound itself, this illustrates the reactivity of the acrolein skeleton which is a core component of the target molecule.

Investigations into Acetal (B89532) and Hemiacetal Formation

In the presence of alcohols and an acid catalyst, aldehydes like this compound are expected to form hemiacetals and subsequently acetals. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by an alcohol molecule to form a hemiacetal. byjus.com A second alcohol molecule can then react with the protonated hemiacetal to form an acetal and a molecule of water. masterorganicchemistry.comlibretexts.org

The formation of cyclic hemiacetals is particularly favorable when a hydroxyl group is present within the same molecule, leading to the formation of stable five- or six-membered rings. wikipedia.org While this compound itself does not possess an intramolecular hydroxyl group, its reactions with diols would be expected to yield cyclic acetals. The formation of acetals is a reversible process and can be used as a protecting group strategy in multi-step syntheses to mask the reactivity of the aldehyde group. masterorganicchemistry.com A study on rutin (B1680289) reacting with acrolein demonstrated the formation of a cyclic hemiacetal product, highlighting this reaction pathway for α,β-unsaturated aldehydes. nih.gov

Reactivity of the α,β-Unsaturated System

The conjugated system of this compound, consisting of a carbon-carbon double bond in conjugation with the carbonyl group, is a key feature that dictates its participation in cycloaddition reactions.

Diels-Alder Cycloaddition Studies

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.orgiitk.ac.in In this context, this compound acts as a dienophile due to the electron-withdrawing nature of the aldehyde group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond. The presence of the α-methoxymethyl group is expected to influence both the regioselectivity and stereoselectivity of the cycloaddition.

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the formation of constitutional isomers (regioisomers) is possible. masterorganicchemistry.comchemistnotes.com The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comchemistnotes.com Generally, the reaction proceeds to form the "ortho" or "para" adducts in preference to the "meta" adduct. For a dienophile with an electron-withdrawing group at the α-position, the regiochemical outcome will depend on the substitution pattern of the diene. While no specific studies on the regioselectivity of this compound were found, studies on similar α-substituted acroleins can provide insights.

Stereoselectivity in the Diels-Alder reaction refers to the relative orientation of the substituents in the product. masterorganicchemistry.comlibretexts.org The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the developing diene bridge in the transition state. chemistnotes.com However, the presence of an α-substituent on the dienophile can significantly influence the endo/exo selectivity. nih.gov For instance, computational studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with α-methylated dienophiles have shown a preference for the exo product. nih.gov This suggests that the steric bulk of the α-methoxymethyl group in this compound could favor the formation of the exo-cycloadduct.

Lewis acids are known to catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile. iitk.ac.inrsc.org This coordination increases the electron-withdrawing ability of the aldehyde group, further lowering the LUMO energy of the dienophile and accelerating the reaction. rsc.orgsinica.edu.tw Lewis acid catalysis can also enhance the regioselectivity and stereoselectivity of the cycloaddition. preprints.orgnih.gov

Studies on the Lewis acid-mediated Diels-Alder reactions of 2-alkoxy-2-alkenals, which are structurally similar to this compound, have been reported. researchgate.netnih.gov For example, the Lewis acid-promoted intramolecular Diels-Alder reaction of allylic alkoxy-substituted (Z)-1,3-dienes has been investigated, showing that the Lewis acid can influence the stereochemical outcome, leading to both cis- and trans-fused products. researchgate.netnih.gov In the case of 2-phosphono-2-alkenoates, another class of α-substituted dienophiles, Lewis acids like tin(IV) chloride have been shown to be effective in enhancing both regio- and stereoselectivity. nih.gov It is therefore highly probable that the Diels-Alder reactions of this compound would also be significantly influenced by the presence of a Lewis acid catalyst, potentially leading to higher yields and improved selectivity for a specific isomer.

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final saturated product. libretexts.org For this compound, the outcome of the reaction (1,4-addition vs. 1,2-addition to the carbonyl group) is highly dependent on the nature of the nucleophile.

The reaction of this compound with carbon-based nucleophiles is a key method for carbon-carbon bond formation. The regioselectivity of this addition is governed by the principle of hard and soft acids and bases (HSAB). The β-carbon is a "soft" electrophilic center, while the carbonyl carbon is a "hard" center.

"Soft" nucleophiles, such as organocuprates (Gilman reagents) and stabilized enolates (e.g., from malonic esters or β-keto esters), preferentially attack the β-carbon, resulting in conjugate addition. libretexts.orglibretexts.org In contrast, "hard" nucleophiles like organolithium and Grignard reagents tend to favor direct 1,2-addition to the more polarized carbonyl group. libretexts.orgyoutube.com

The general mechanism for the Michael addition of a stabilized enolate involves deprotonation of the donor, nucleophilic attack at the β-carbon of the this compound, and subsequent protonation of the resulting enolate. libretexts.org While specific studies on this compound are not extensively documented, the behavior of α,β-unsaturated aldehydes suggests that achieving high yields of 1,4-addition requires careful selection of the nucleophile and reaction conditions to avoid competing 1,2-addition and aldol-type side reactions. researchgate.netstackexchange.com

Table 1: Regioselectivity of Nucleophiles in Addition to α,β-Unsaturated Carbonyls

| Nucleophile Type | Common Examples | Predominant Addition Pathway |

|---|---|---|

| Soft Carbon Nucleophiles | Diorganocuprates (R₂CuLi), Malonate Esters | 1,4-Conjugate Addition (Michael Reaction) |

| Hard Carbon Nucleophiles | Organolithium Reagents (RLi), Grignard Reagents (RMgX) | 1,2-Direct Addition |

Heteroatom nucleophiles, such as those containing oxygen, nitrogen, and sulfur, can also participate in conjugate addition reactions with this compound. numberanalytics.comyoutube.com The reactivity and regioselectivity are influenced by the nucleophilicity of the heteroatom and the reaction conditions.

Studies on analogous 2-alkoxypropenals have shown that thiols undergo a Michael-type 1,4-addition in the presence of a base catalyst (e.g., Et₃N, K₂CO₃). arkat-usa.org The base increases the nucleophilicity of the thiol, favoring attack at the β-carbon to regioselectively form the 1,4-adduct. In the absence of a base, or under acidic conditions, competing reaction pathways such as 1,2-addition to the carbonyl group or Markovnikov 4,3-addition can be observed. arkat-usa.org Amines are also common nucleophiles for Michael additions. youtube.com The initial 1,4-addition of a primary or secondary amine is often followed by further reactions.

The reaction of thiols with 2-ethoxypropenal, a close analog of this compound, demonstrates this principle effectively. arkat-usa.org

Table 2: Michael Addition of Thiols to 2-Ethoxypropenal

| Thiol | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Butane-1-thiol | Et₃N | None | 60 °C, 3 h | 3-(Butylsulfanyl)-2-ethoxypropanal | 85% |

| Thiophenol | Et₃N | None | 60 °C, 3 h | 3-(Phenylsulfanyl)-2-ethoxypropanal | 82% |

| Butane-1-thiol | K₂CO₃ | Benzene | 80 °C, 3 h | 3-(Butylsulfanyl)-2-ethoxypropanal | 75% |

Data sourced from a study on 2-alkoxypropenals. arkat-usa.org

Olefin Metathesis Studies and Applications

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of carbon-carbon double bonds. nih.gov Cross-metathesis (CM) between two different olefins is particularly useful for synthesizing complex molecules. organic-chemistry.orgsigmaaldrich.com In principle, this compound can serve as a partner in cross-metathesis reactions, coupling with another olefin to form a new, more substituted alkene.

The reaction is catalyzed by metal-alkylidene complexes, most commonly those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. sigmaaldrich.com The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. nih.gov While cross-metathesis has been successfully applied to the parent compound, acrolein, to generate various unsaturated aldehydes and ketones, beilstein-journals.orgakshatrathi.com specific studies detailing the use of this compound as a metathesis substrate are not prevalent in the literature. The steric bulk and electronic nature of the α-methoxymethyl substituent would be expected to influence the efficiency and selectivity of the metathesis reaction.

Table 3: Common Catalysts for Olefin Cross-Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst® | First | Good functional group tolerance. |

| Grubbs' Catalyst® | Second | Higher activity, broader substrate scope. |

| Hoveyda-Grubbs Catalyst | Second | Enhanced stability and initiation characteristics. |

Polymerization Behavior

The carbon-carbon double bond in this compound, activated by the adjacent carbonyl group, allows it to undergo polymerization through various mechanisms. wikipedia.org The resulting polymer structure and properties are highly dependent on the method of initiation.

Mechanisms of Radical-Initiated Polymerization

Radical polymerization is a common method for polymerizing vinyl monomers. wikipedia.org The process involves three main stages: initiation, propagation, and termination. Initiation is typically achieved by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. mdpi.com

The initiating radical adds to the double bond of a this compound monomer, creating a new radical species at the α-carbon, which is stabilized by the adjacent carbonyl group. This new radical then propagates the chain by adding to subsequent monomer units. Termination occurs through the combination or disproportionation of two growing polymer chains. While acrolein itself can undergo radical polymerization, elsevierpure.com the presence of the α-methoxymethyl group in this compound may influence the propagation kinetics and the properties of the resulting polymer. Controlled radical polymerization techniques, such as RAFT or ATRP, could potentially be applied to synthesize polymers with well-defined architectures and molecular weights. sigmaaldrich.comnih.gov

Pathways of Ionic Polymerization

Ionic polymerization of this compound can proceed via either an anionic or cationic pathway, although anionic polymerization is more common for monomers with electron-withdrawing groups.

In anionic polymerization, initiation occurs via nucleophilic attack on the double bond by a strong nucleophile, such as an organolithium compound (e.g., n-BuLi). semanticscholar.org This creates a propagating carbanion at the α-position. A significant feature of α-(alkoxymethyl) substituted monomers is the potential for the ether oxygen to coordinate with the counter-ion (e.g., Li⁺) of the propagating chain end. This chelation effect has been observed in the anionic polymerization of α-(alkoxymethyl)acrylates, where it leads to the formation of highly isotactic polymers. researchgate.net It is highly probable that a similar mechanism would operate in the anionic polymerization of this compound, potentially allowing for stereocontrolled synthesis of the corresponding polymer. However, a major challenge in the anionic polymerization of acrolein and its derivatives is the occurrence of side reactions, where the propagating anion attacks the highly electrophilic carbonyl group of another monomer, which can disrupt the polymerization process. semanticscholar.orgacs.org

Cationic polymerization of α,β-unsaturated aldehydes is generally less effective due to the electron-withdrawing nature of the carbonyl group, which destabilizes any potential cationic intermediate at the β-carbon.

Studies on Copolymerization with Other Monomers

Copolymerization is a critical industrial process used to create polymers with tailored properties by combining two or more different monomers. frontiersin.org The resulting copolymer's structure and characteristics are dictated by the reactivity ratios (r1 and r2) of the comonomers. These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus the other monomer (cross-propagation). tandfonline.com

While specific studies detailing the copolymerization of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from research on structurally similar functionalized acrylates and methacrylates. For instance, studies on the copolymerization of various acrylate (B77674) and methacrylate (B99206) derivatives, such as 2-benzothiazolyl acrylamide (B121943) (BTA) with monomers like α-methylstyrene (MSt) and methyl acrylate (MA), provide insight into how substituents influence reactivity ratios. vot.pl

The analysis of reactivity ratios helps predict the final copolymer structure:

Alternating Copolymers (r1 ≈ 0, r2 ≈ 0): Each monomer radical strongly prefers to react with the other comonomer. For example, the copolymerization of BTA with MSt yields an alternating copolymer (r1=0.197, r2=0.230). vot.pl

Ideal or Random Copolymers (r1 * r2 ≈ 1): The growing chain shows little preference, leading to a random distribution of monomer units.

Block Copolymers (r1 > 1, r2 > 1): Both monomers prefer to add to themselves, leading to long sequences of the same unit. A tendency towards block formation is seen with BTA and MA (r1=0.294, r2=4.314), where the polymer will be rich in MA blocks. vot.pl

Given the presence of the polar methoxymethyl group, this compound would be expected to exhibit distinct reactivity ratios when copolymerized with non-polar monomers like styrene (B11656) or polar monomers like methyl methacrylate. The specific values would determine the resulting polymer architecture.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Resulting Copolymer Type | Reference |

|---|---|---|---|---|---|

| 2-Benzothiazolyl Acrylamide (BTA) | α-Methylstyrene (MSt) | 0.197 | 0.230 | Alternating | vot.pl |

| 2-Benzothiazolyl Acrylamide (BTA) | Methyl Acrylate (MA) | 0.294 | 4.314 | Block-like (rich in MA) | vot.pl |

| Styrene (St) | Methyl Methacrylate (MMA) | 0.605 | 0.429 | Random | researchgate.net |

| Glycidyl Methacrylate (GMA) | Octadecyl Acrylate (ODA) | 1.29 | 0.68 | Random/Statistical | tandfonline.com |

Role of the Methoxymethyl Substituent in Reaction Selectivity and Rate

The reactivity of the acrolein skeleton is significantly modulated by the α-substituent. In this compound, the methoxymethyl group (-CH₂OCH₃) exerts profound steric and electronic effects that dictate the molecule's behavior in chemical reactions, influencing both the speed and the outcome of transformations.

Steric and Electronic Effects on Reactivity

The influence of a substituent in a monomer can be broken down into two primary components: its physical bulk (steric effects) and its electron-donating or electron-withdrawing nature (electronic effects). cmu.edu These factors are crucial in polymerization and other reactions. researchgate.nettechscience.com

Electronic Effects: The methoxymethyl group is generally considered electron-donating due to the presence of the oxygen atom. This has several consequences:

In Radical Polymerization: Electron-donating groups can decrease the reactivity of some vinyl monomers compared to those with electron-withdrawing groups. cmu.edu

In Cycloadditions: In reactions like the Diels-Alder reaction, where acrolein acts as the dienophile, an electron-donating group deactivates the double bond towards a standard electron-rich diene. Conversely, it would activate the molecule if it were to act as a diene.

Lewis Acid Catalysis: The oxygen atom of the ether linkage provides a site for coordination with Lewis acids. This interaction is known to be a powerful tool for controlling the stereochemistry of polymerizations involving functionalized monomers like acrylates. researchgate.net By coordinating to the methoxymethyl group, a Lewis acid can alter the electronic distribution of the monomer and influence how it approaches a growing polymer chain, potentially leading to highly stereoregular (isotactic or syndiotactic) polymers. researchgate.netbohrium.com

Steric Effects: The physical size of the methoxymethyl group creates steric hindrance around the α-carbon and the adjacent double bond.

This bulk can impede the approach of reactants, slowing down reaction rates. In polymerization, steric hindrance can affect the propagation rate constant. rsc.org

In cycloaddition reactions, the steric bulk can influence the stereochemical outcome, for example, by favoring an exo approach of a diene over the more electronically favored endo approach in a Diels-Alder reaction.

Potential for Intramolecular Cyclization or Rearrangement Reactions

The arrangement of functional groups in this compound—an aldehyde, an alkene, and an ether—creates the potential for intramolecular reactions, where different parts of the same molecule react with each other to form a ring. Such reactions are often favored over their intermolecular counterparts because the reactive components are held in close proximity. fiveable.me

While specific examples involving this compound are sparse, related chemistry strongly suggests its potential for such transformations:

Intramolecular Aldol-Type Reactions: Molecules containing both an aldehyde and a potential enolate-forming site can undergo intramolecular aldol (B89426) reactions to form five- or six-membered rings. wikipedia.orgpressbooks.pubjove.com Under basic or acidic conditions, the aldehyde of one this compound molecule could potentially react with an enol or enolate formed from another, but a true intramolecular reaction would require another carbonyl or activated methylene (B1212753) group within the same molecule (if it were part of a larger structure).

Intramolecular Electrophilic Aromatic Substitution: Research by Funk and Fuchs has demonstrated that 2-amidoacroleins, which are structurally analogous to this compound, undergo intramolecular cyclization reactions in the presence of Lewis acids to form various nitrogen-containing heterocyclic systems. nih.govnih.gov This highlights the ability of the activated acrolein system to participate in intramolecular C-C bond formation.

Cascade Cycloadditions: The dimethylhydrazone derivative of α-(diethoxymethyl)acrolein has been shown to undergo a cascade of [4+2] followed by [3+2] cycloaddition reactions. researchgate.net This demonstrates the rich reactivity of the substituted acrolein core, which can engage in complex, multi-step intramolecular processes under the right conditions.

These examples collectively indicate that the functional group array in this compound makes it a plausible candidate for designed intramolecular cyclization or rearrangement reactions, which are powerful strategies in the synthesis of complex cyclic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of 2-(methoxymethyl)acrolein in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals can be achieved, offering insights into the connectivity and spatial relationships of the atoms.

¹H NMR Spectroscopy: The proton spectrum is anticipated to exhibit signals corresponding to the aldehydic, vinylic, methoxymethyl, and methyl protons.

The aldehydic proton (-CHO) is expected to resonate at the most downfield region, typically between δ 9.5 and 10.5 ppm, appearing as a singlet or a finely coupled multiplet.

The vinylic protons (=CH₂) , being diastereotopic, are expected to appear as two distinct multiplets in the range of δ 5.5-6.5 ppm. They will exhibit geminal coupling to each other and vicinal coupling to the aldehydic proton.

The methoxymethyl protons (-OCH₂-) are predicted to show a singlet at approximately δ 4.0-4.5 ppm.

The methoxy (B1213986) protons (-OCH₃) will likely appear as a sharp singlet further upfield, around δ 3.3-3.6 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will provide information on the carbon skeleton.

The carbonyl carbon (C=O) is expected to be the most deshielded, with a chemical shift in the range of δ 190-200 ppm.

The α-carbon (C-2) , substituted with the methoxymethyl group, is predicted to resonate around δ 140-150 ppm.

The β-carbon (C-3) of the acrolein system is expected to appear at approximately δ 130-140 ppm.

The methoxymethyl carbon (-OCH₂-) will likely have a chemical shift in the region of δ 70-80 ppm.

The methoxy carbon (-OCH₃) is anticipated to be the most upfield, with a signal around δ 55-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 | s or fine m | Downfield due to electronegativity of oxygen and deshielding cone of the carbonyl group. |

| Vinylic (=CH₂) | 5.5 - 6.5 | 130 - 140 | m | Two distinct signals due to diastereotopicity. |

| α-Carbon | - | 140 - 150 | - | Substituted with the methoxymethyl group. |

| Methoxymethyl (-OCH₂-) | 4.0 - 4.5 | 70 - 80 | s | Singlet due to no adjacent protons. |

| Methoxy (-OCH₃) | 3.3 - 3.6 | 55 - 60 | s | Sharp singlet, characteristic of methoxy groups. |

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Key correlations would be expected between the vinylic protons and the aldehydic proton, confirming the acrolein framework. The absence of correlations to the methoxymethyl and methoxy protons would confirm them as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon atoms, for instance, the vinylic protons to the β-carbon and the methoxymethyl protons to the methoxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would be observed from the methoxymethyl protons (-OCH₂-) to the α-carbon and the methoxy carbon, and from the aldehydic proton to the α- and β-carbons, thereby piecing together the entire molecular structure.

The single bond between the carbonyl group and the α-carbon in acrolein and its derivatives can exhibit restricted rotation, leading to the existence of s-trans and s-cis conformers. researchgate.net For this compound, similar conformational isomerism is expected. The s-trans conformer, where the C=C and C=O bonds are anti-periplanar, is generally more stable for acrolein itself. researchgate.net However, the presence of the methoxymethyl substituent at the α-position could influence the relative energies and the rotational barrier between the conformers.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide valuable information on this conformational equilibrium. At low temperatures, where the interconversion between the s-trans and s-cis conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. Analysis of the line shapes at different temperatures would allow for the determination of the activation energy for the rotational barrier and the relative populations of the conformers. Such studies have been instrumental in understanding the conformational preferences of similar α,β-unsaturated systems. fragranceu.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation behavior, which aids in structural confirmation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For this compound (C₅H₈O₂), the expected exact mass can be calculated with high precision. HRMS analysis would be able to confirm this molecular formula, distinguishing it from other isomers with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, several characteristic fragmentation pathways can be postulated:

Loss of a methoxy radical (•OCH₃): A common fragmentation for methoxy-containing compounds, leading to a [M - 31]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxymethyl group could result in the loss of a neutral formaldehyde molecule, yielding a [M - 30]⁺ ion.

Cleavage of the C-O bond of the ether: This could lead to the formation of a methoxymethyl cation ([CH₂OCH₃]⁺, m/z 45).

Fragmentation of the acrolein core: Characteristic losses of CO (28 Da) and CHO (29 Da) from the aldehyde group are also expected.

By analyzing the MS/MS spectrum, the connectivity of the molecule can be confirmed, and the relative stability of different fragments can be assessed, providing further structural corroboration. Studies on the fragmentation of other α,β-unsaturated aldehydes and ethers support these predicted pathways. researchgate.net

Interactive Data Table: Postulated Mass Spectrometric Fragments of this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Significance |

| [M - 31]⁺ | •OCH₃ | [C₄H₅O]⁺ | Indicates the presence of a methoxy group. |

| [M - 30]⁺ | CH₂O | [C₄H₆O]⁺ | Suggests the loss from the methoxymethyl moiety. |

| 45 | C₄H₃O | [CH₂OCH₃]⁺ | Confirms the methoxymethyl group. |

| [M - 28]⁺ | CO | [C₄H₈O]⁺ | Characteristic loss from the carbonyl group. |

| [M - 29]⁺ | •CHO | [C₄H₅O]⁺ | Indicates the presence of an aldehyde group. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the structural components of a molecule. horiba.com While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy is based on the inelastic scattering of light. horiba.com These two methods are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. semi.ac.cn

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups: the aldehyde, the carbon-carbon double bond (alkene), the ether linkage, and the alkyl portions. The position, intensity, and shape of these bands provide a detailed molecular fingerprint.

The key functional groups and their expected vibrational frequencies are:

Aldehyde Group (-CHO): The carbonyl (C=O) stretching vibration in α,β-unsaturated aldehydes is a strong, prominent band typically found at lower wavenumbers (1710-1685 cm⁻¹) compared to saturated aldehydes due to the resonance effect of conjugation. vscht.cz Another diagnostic feature is the C-H stretching of the aldehyde group, which usually appears as one or two moderately intense bands between 2830 cm⁻¹ and 2695 cm⁻¹. vscht.czpg.edu.pl

Alkene Group (-C=CH₂): The C=C double bond stretching vibration gives rise to a moderate band in the 1680-1640 cm⁻¹ region. vscht.cz The C-H bonds associated with the sp² hybridized carbons of the alkene show stretching vibrations at wavenumbers higher than 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

Methoxymethyl Group (-CH₂-O-CH₃): This group is identified by several characteristic vibrations. The C-O-C ether linkage produces a strong stretching band in the 1260-1050 cm⁻¹ region. vscht.cz Additionally, the sp³ hybridized C-H bonds of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups exhibit stretching vibrations just below 3000 cm⁻¹ (approximately 2850-2960 cm⁻¹). libretexts.org Bending vibrations for these groups also appear in the fingerprint region (below 1500 cm⁻¹).

The expected characteristic vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkene (=C-H) | Stretching | 3000 - 3100 | Medium |

| Alkyl (-C-H) | Stretching | 2850 - 2960 | Medium to Strong |

| Aldehyde (O=C-H) | Stretching | 2695 - 2830 | Medium |

| Aldehyde (C=O) | Stretching | 1685 - 1710 | Strong |

| Alkene (C=C) | Stretching | 1640 - 1680 | Medium to Weak |

| Ether (C-O-C) | Asymmetric Stretching | 1050 - 1260 | Strong |

Like its parent molecule, acrolein, this compound can exist as rotational isomers (conformers) due to rotation around the C-C single bond. This gives rise to two primary planar conformers: the s-trans and the s-cis forms, with the s-trans conformer generally being more stable. cdnsciencepub.commdpi.com The presence of the flexible methoxymethyl substituent introduces further conformational possibilities.

These different conformers, while chemically identical, have distinct three-dimensional shapes that result in subtle but measurable differences in their vibrational spectra. The precise frequencies of the C=O and C=C stretching vibrations, as well as various C-H bending and skeletal modes in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecular conformation. rsc.org For instance, the coupling between vibrational modes changes with geometry, leading to shifts in band positions and changes in intensity.

By carefully analyzing the vibrational fingerprint and comparing experimental IR and Raman spectra with spectra predicted from quantum chemical calculations for each possible conformer, it is possible to identify the specific conformers present in a sample and even determine their relative populations. sdsu.edu Studies on substituted acroleins have successfully used this approach to distinguish and quantify s-cis and s-trans conformers. rsc.org

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. For this compound, the primary chromophore (light-absorbing part) is the conjugated propenal system, where the C=C double bond is conjugated with the C=O double bond.

This conjugated system gives rise to two characteristic electronic transitions:

π → π* Transition: This is a high-intensity absorption (large molar absorptivity, ε) corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated aldehydes, this transition typically occurs in the 210-250 nm range. hnue.edu.vnupi.edu The position of this band is sensitive to substitution on the chromophore.

n → π* Transition: This is a low-intensity absorption (small molar absorptivity, ε) that occurs at a longer wavelength, often in the 300-400 nm range. researchgate.net It corresponds to the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristically weak because it is symmetry-forbidden. hnue.edu.vn

The methoxymethyl group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. Its electronic effects, along with the specific conformation of the molecule, can cause shifts in the absorption maxima (λ_max) of both the n → π* and π → π* transitions.

| Electronic Transition | Orbitals Involved | Expected λmax Range (nm) | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | π bonding to π antibonding | 210 - 250 | High (8,000 - 20,000 L mol⁻¹ cm⁻¹) |

| n → π | n non-bonding to π antibonding | 300 - 400 | Low (< 100 L mol⁻¹ cm⁻¹) |

Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis

A truly comprehensive structural elucidation of this compound is achieved by integrating the data from IR, Raman, and UV-Vis spectroscopy, often in conjunction with theoretical calculations. sdsu.eduaip.org While each technique provides a piece of the structural puzzle, their combination allows for a more definitive and detailed picture.

For example, IR and Raman spectroscopy can confirm the presence of all constituent functional groups and provide strong evidence for the specific conformations present. rsc.org UV-Vis spectroscopy then characterizes the electronic nature of the conjugated system. By correlating the findings, a comprehensive analysis is possible. Computational methods, such as Density Functional Theory (DFT), can be used to model the different possible conformers and calculate their theoretical vibrational and electronic spectra. sdsu.edu These calculated spectra can then be compared against the experimental data. A strong match between the experimental IR/Raman/UV-Vis spectra and the calculated spectra for a particular conformer provides powerful evidence for its existence and structure. aip.org This integrated approach allows for the unambiguous assignment of spectral features and a deep understanding of the molecule's structural and electronic properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting molecular behavior by describing the distribution and energy of electrons within a molecule. For 2-(methoxymethyl)acrolein, these calculations would reveal how the addition of a methoxymethyl group to the acrolein backbone alters its electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's reactivity. mdpi.com

For the parent molecule, acrolein, the HOMO is primarily located on the C=C double bond, while the LUMO is distributed over the C=C-C=O conjugated system. nih.govscispace.com This distribution makes acrolein a good electrophile, particularly at the β-carbon, and a participant in reactions like Diels-Alder cycloadditions. mdpi.comnih.gov The electrophilicity of acrolein is significant, driven by the electron-withdrawing nature of the carbonyl group. uchile.clacs.org

In Diels-Alder reactions, where acrolein typically acts as the dienophile (electron acceptor), the key interaction is between its LUMO and the diene's HOMO. nih.gov Raising the energy of the LUMO in this compound would decrease the energy gap with the HOMO of electron-rich dienes, potentially altering reaction rates and selectivity compared to acrolein. nih.gov

Table 1: Calculated Frontier Orbital Energies and Related Reactivity Indices for Acrolein (as a reference model) This table presents representative data for the parent compound, acrolein, calculated using Density Functional Theory (DFT) to illustrate typical values. Specific values vary with the level of theory and basis set.

| Parameter | Value (eV) | Description |

| EHOMO | -7.1 to -7.9 | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and electron-donating ability. |

| ELUMO | -2.1 to -2.9 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.2 to 5.0 | Energy difference between HOMO and LUMO. A smaller gap generally implies higher reactivity. scienceopen.com |

| Electrophilicity Index (ω) | ~1.84 | A measure of the ability of a molecule to accept electrons. mdpi.com |

| Chemical Potential (μ) | ~-4.6 to -5.1 | Represents the escaping tendency of electrons from an equilibrium system. mdpi.comnih.gov |

Data compiled from various theoretical studies on acrolein. mdpi.comnih.govscienceopen.commdpi.com

The molecular electrostatic potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com The ESP map illustrates regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). walisongo.ac.idresearchgate.net

For acrolein, ESP maps clearly show a region of high negative potential around the carbonyl oxygen atom, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, the conjugated system, particularly the β-carbon, shows a less negative or slightly positive potential, confirming it as the primary site for nucleophilic attack. scispace.com

In this compound, the electron-donating nature of the methoxymethyl substituent at the C2 position would be expected to increase the electron density across the Cα=Cβ double bond compared to acrolein. This would likely make the β-carbon slightly less electrophilic. Furthermore, the oxygen atom within the methoxymethyl group introduces an additional site of negative electrostatic potential, which could influence intermolecular interactions and solvation. A comprehensive analysis using Natural Bond Orbital (NBO) calculations would quantify the partial atomic charges, providing a more detailed picture of the electron distribution resulting from the substituent's inductive effects. walisongo.ac.idresearchgate.net

Conformational Analysis and Potential Energy Surface Exploration

For flexible molecules like this compound, multiple spatial arrangements, or conformations, are possible due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. uq.edu.au

Acrolein primarily exists as an equilibrium mixture of two planar conformers: s-trans and s-cis, referring to the orientation around the C-C single bond. aip.org The s-trans conformer is significantly more stable (by about 2 kcal/mol) due to reduced steric hindrance between the vinyl hydrogen and the carbonyl oxygen. acs.org

The conformational landscape of this compound is considerably more complex.

s-cis / s-trans Isomerism: The steric bulk of the methoxymethyl group at the C2 position would create significant van der Waals strain with the aldehyde proton in the s-cis conformation. This would likely increase the energy difference between the s-trans and s-cis forms, making the s-trans conformer even more dominant than in acrolein.

Rotation around C2-CH₂ and CH₂-O bonds: The molecule has additional rotational freedom around the single bonds within the methoxymethyl substituent. A full exploration of the potential energy surface (PES) would involve scanning the dihedral angles associated with these bonds to locate all low-energy rotamers and the transition states connecting them. Such an analysis is critical as the specific conformation of the reactant can dictate its reactivity and the stereochemical outcome of a reaction. acs.org Studies on similarly substituted α,β-unsaturated aldehydes and ketones confirm the importance of such detailed conformational searches. researchgate.netcdnsciencepub.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters through computational methods is a powerful tool in modern chemistry, offering insights into molecular structure and properties. For this compound, a comprehensive analysis of its spectroscopic characteristics can be achieved through various theoretical models. This section details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, and where possible, offers a comparison with available experimental data for related compounds to contextualize the theoretical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations, typically employing Density Functional Theory (DFT) with methods such as B3LYP and a suitable basis set (e.g., 6-31G(d)), are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for the structural elucidation of novel compounds.

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to its unique proton environments. The aldehydic proton is expected to appear at the most downfield position due to the electron-withdrawing nature of the carbonyl group. The vinyl protons will show characteristic splitting patterns (geminal and cis/trans couplings), and the methoxymethyl group protons will also have unique chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -CHO | 9.5 - 9.7 | singlet | - |

| =CH₂ (a) | 6.2 - 6.4 | doublet | J = ~2 |

| =CH₂ (b) | 5.9 - 6.1 | doublet | J = ~2 |

| -OCH₃ | 3.3 - 3.5 | singlet | - |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is characteristically found at the lowest field. The sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methoxymethyl group will have distinct chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 195 |

| C=CH₂ | 145 - 150 |

| =CH₂ | 130 - 135 |

| -OCH₃ | 55 - 60 |

Comparison with Experimental Data:

Infrared (IR) Spectroscopy

Theoretical vibrational analysis can predict the IR spectrum, revealing characteristic absorption frequencies corresponding to different functional groups and vibrational modes within the molecule.

Predicted IR Data:

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated aldehyde. Other significant peaks would include C=C stretching, C-O-C stretching, and various C-H stretching and bending vibrations.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch (aldehyde) | 1690 - 1710 | Strong |

| C=C Stretch (alkene) | 1620 - 1640 | Medium |

| C-O-C Stretch (ether) | 1080 - 1150 | Strong |

| =C-H Stretch | 3010 - 3090 | Medium |

| Aldehyde C-H Stretch | 2720 - 2820 | Medium, often two bands |

Comparison with Experimental Data:

Direct experimental IR data for this compound is not widely published. For comparison, the experimental C=O stretching frequency for acrolein is typically observed around 1695-1715 cm⁻¹. The predicted value for the substituted compound falls within a similar range, which is expected as the electronic nature of the carbonyl group is not drastically altered by the methoxymethyl group at the 2-position. The presence of the ether linkage in this compound would introduce a strong C-O-C stretching band, which is absent in the spectrum of acrolein.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.

Predicted UV-Vis Data:

For α,β-unsaturated carbonyl compounds, the main electronic transitions are the π → π* and the n → π* transitions. The π → π* transition is typically strong and occurs at a shorter wavelength, while the n → π* transition is weaker and appears at a longer wavelength.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 210 - 230 | High |

Comparison with Experimental Data:

Derivatives and Adduct Chemistry

Formation and Characterization of Biomolecular Adducts

The electrophilic nature of the α,β-unsaturated aldehyde system in 2-(methoxymethyl)acrolein makes it highly reactive towards nucleophilic sites in biological macromolecules like DNA and proteins. This reactivity is analogous to that of acrolein, a well-studied toxicant. nih.govnih.gov

This compound is expected to react with DNA primarily through its acrolein core, forming covalent adducts. Acrolein interacts with DNA bases, with a preference for guanine (B1146940) residues, to form exocyclic adducts. dfg.de The primary mechanism involves Michael addition.

Two major isomeric adducts formed with deoxyguanosine (dG) are α-hydroxy-1,N²-propanodeoxyguanosine (α-OH-Acr-dG) and γ-hydroxy-1,N²-propanodeoxyguanosine (γ-OH-Acr-dG). nih.govmdpi.com Studies have shown that γ-OH-Acr-dG is often the major adduct formed when acrolein reacts with DNA. nih.govmdpi.com Acrolein also reacts with other DNA bases, such as thymidine, to form products like 3-(3-oxopropyl)thymidine. nih.gov Another significant adduct is the 1,N⁶-propano-2'-deoxyadenosine adduct formed with deoxyadenosine. nih.gov

The characterization of these DNA adducts is crucial for understanding their biological consequences. ptbioch.edu.plfiu.edu A variety of analytical techniques are employed for their detection and structural elucidation.

Key Acrolein-DNA Adducts and Characterization Methods:

| DNA Adduct | Target Base | Characterization Techniques | Key Findings |

|---|---|---|---|

| γ-OH-Acr-dG | Deoxyguanosine | LC-ESI-MS/MS, ³²P-postlabeling | Major adduct in acrolein-modified DNA. nih.govmdpi.com |

| α-OH-Acr-dG | Deoxyguanosine | LC-ESI-MS/MS, ³²P-postlabeling | Minor adduct isomer. nih.govdfg.de |

| 1,N⁶-propano-2'-deoxyadenosine | Deoxyadenosine | Monoclonal Antibody (mAb) Immunoassays, Spectroscopy | Formed under oxidative stress conditions in vivo. nih.gov |

These adducts are mutagenic, capable of inducing base substitutions such as G:C to T:A and G:C to A:T transversions, and preferentially form in guanine-rich sequences. nih.govoncotarget.com

The α,β-unsaturated aldehyde of this compound readily reacts with nucleophilic amino acid residues in proteins. The primary mechanisms are Michael addition to the double bond and Schiff base formation with the carbonyl group. nih.gov

The sulfhydryl group of cysteine is the most reactive target for Michael addition due to its character as a soft nucleophile. nih.govpsu.edu This reaction is often rapid and can lead to the formation of a reactive adduct that can subsequently form cross-links with other nearby amino groups. nih.gov Other targets include the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008), though their reaction rates are generally slower than that of cysteine. nih.gov The N-terminal amino group of proteins is also a potential site for adduction. nih.gov

With lysine residues, acrolein can form stable condensation adducts, such as Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine) and Nε-3-methylpyridinium-lysine (MP-lysine). researchgate.net

Structural analysis of these protein modifications is essential to understand their impact on protein function. cnr.it Mass spectrometry, particularly liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), is a powerful tool for identifying and quantifying specific adducts on proteins like hemoglobin and human serum albumin. nih.govunl.pt This "adductomics" approach allows for the mapping of modification sites on proteins. unl.pt

Biochemical Implications of Adduct Formation

Information not available in the searched scientific literature.

Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block in Complex Natural Product Synthesis

The construction of complex natural products often relies on the use of versatile building blocks that can introduce multiple functionalities and stereocenters in a controlled manner. researchgate.netrsc.org The acrolein framework is a fundamental C3 unit in organic synthesis, and the introduction of a methoxymethyl substituent at the C2 position enhances its utility, providing a handle for further synthetic manipulations and influencing the molecule's reactivity. aablocks.com

The methoxymethyl (MOM) group is a common protecting group for alcohols, but when integrated into a building block like 2-(methoxymethyl)acrolein, it can play a more intricate role. For instance, the synthesis of various natural products and their precursors often involves Wittig reactions with reagents like (methoxymethyl)triphenylphosphonium (B8745145) chloride to install a methoxy-substituted vinyl group, which can then be hydrolyzed to an aldehyde. d-nb.info The use of this compound provides a more direct route to incorporate this functionality.

While direct applications in completed total syntheses are emerging, the utility of the core acrolein structure is well-documented. For example, acrolein has been employed in radical cascade reactions for the synthesis of complex indole (B1671886) alkaloids. acs.org In one such synthesis, a photoredox-catalyzed radical cascade between an indole derivative and acrolein was a key step in constructing the tricyclic core of akuammiline (B1256633) alkaloids. acs.org The presence of a 2-substituent like a methoxymethyl group offers the potential to create analogues or to influence the stereochemical course of such cyclizations.

The synthesis of complex molecules often requires building blocks that are not only functionally rich but also derived from renewable resources. d-nb.info While not directly synthesized from biomass, the components of this compound relate to fundamental chemical feedstocks, positioning it as a valuable reagent in sustainable synthesis strategies aimed at producing complex molecular targets. aablocks.comd-nb.info

The following table summarizes the use of acrolein and related building blocks in the synthesis of natural product precursors, illustrating the types of transformations where this compound could serve as a valuable, functionalized alternative.

Table 1: Application of Acrolein and Related Synthons in Natural Product Synthesis

| Precursor/Building Block | Reaction Type | Target Core Structure/Natural Product | Reference |

|---|---|---|---|

| Acrolein | Radical Cascade | Akuammiline Alkaloids | acs.org |

| Acrolein | Diels-Alder Reaction | Steroid Precursors | wikipedia.org |

| Acrolein | Diels-Alder/Dehydration | p-Xylene (from 2,5-dimethylfuran) | iitk.ac.in |

Stereoselective Transformations Mediated by this compound

Stereoselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules like pharmaceuticals and natural products. ehu.esjyu.fi The substituent at the α-position of an α,β-unsaturated carbonyl compound can exert significant control over the stereochemical outcome of reactions such as cycloadditions, conjugate additions, and aldol (B89426) reactions.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is highly sensitive to the stereoelectronic properties of both the diene and the dienophile. ehu.esjyu.fi In reactions involving 2-substituted acroleins, the substituent can influence the endo/exo selectivity. Theoretical studies on the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and acrolein have shown that Lewis acid catalysis not only accelerates the reaction but also influences its stereoselectivity. iitk.ac.in The presence of a 2-(methoxymethyl) group, with its potential for secondary orbital interactions or steric directing effects, is expected to modulate this selectivity. The oxygen atom of the methoxymethyl group could also serve as a Lewis basic site, potentially coordinating with catalysts to create a more rigid and ordered transition state, thereby enhancing stereocontrol.

Chiral auxiliaries are frequently used to induce asymmetry in reactions. While this compound itself is achiral, its reactions with chiral reagents or in the presence of chiral catalysts can proceed with high stereoselectivity. For instance, chiral amines can be used to form chiral iminium ions, which then undergo enantioselective transformations. researchgate.netnih.gov Similarly, the use of chiral Lewis acids can create a chiral environment around the dienophile, directing the approach of the diene to one face of the molecule. ehu.es

The following table presents examples of stereoselective reactions involving acrolein and related α,β-unsaturated systems, highlighting the principles that would govern transformations of this compound.

Table 2: Examples of Stereoselective Reactions

| Substrate | Reaction Type | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Acrolein & 2,5-Dimethylfuran | Diels-Alder | Lewis Acid Catalysis (e.g., AlCl₃, BF₃) | Enhanced rate and influences stereoselectivity | iitk.ac.in |

| α,β-Unsaturated Carbonyls | Iminium Catalysis | Chiral Amine Catalyst | Enantioselective Michael Addition | researchgate.net |

| Acrolein & Cyclopentadiene (B3395910) | Diels-Alder | General Principle | Forms endo and exo adducts | jyu.fi |

Design of Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions (also known as tandem or domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of multiple chemical bonds in a single operation. sci-hub.se These processes reduce waste, save time, and can rapidly generate molecular complexity from simple starting materials, making them ideal for the construction of diverse compound libraries and complex natural products. acs.orgresearchgate.net

The acrolein moiety is an excellent substrate for such reactions due to its dual reactivity: the aldehyde can participate in condensations (e.g., forming imines or enamines), while the conjugated double bond is a potent Michael acceptor and dienophile. acs.orgsci-hub.se

Cascade Reactions: this compound is a prime candidate for cascade sequences. For instance, a conjugate addition to the double bond can generate an enolate, which can then participate in an intramolecular aldol condensation or other cyclization. A reported cascade involving acrolein and malonate esters proceeds via a series of Michael additions and an aldol condensation to rapidly build complex polycyclic systems. The photoredox-catalyzed radical cascade reaction used in indole alkaloid synthesis provides another powerful example of how the acrolein core can initiate complex bond-forming sequences. acs.org The 2-(methoxymethyl) group could be used to fine-tune the electronic properties of the system or be carried through the cascade to provide a functional handle in the final product.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a one-pot process. The Hantzsch pyridine (B92270) synthesis and the Biginelli reaction are classic examples. sci-hub.se More contemporary MCRs often involve the in-situ formation of reactive intermediates. For example, the reaction of an amine, a carbonyl compound (like this compound), and an isocyanide forms the basis of the Ugi reaction. A cascade Ugi/Wittig cyclization has been developed for the synthesis of polysubstituted thiazoles, demonstrating the power of combining MCRs with subsequent cyclizations. sci-hub.se A double-diastereoselective MCR has been used in the synthesis of natural product analogue 8-methoxygoniodiol, showcasing the potential for high stereocontrol in these complex transformations. thieme-connect.com

The following table provides examples of cascade and multicomponent reactions where the acrolein scaffold plays a key role, illustrating the synthetic potential of this compound in similar transformations.

Table 3: Cascade and Multicomponent Reactions Featuring the Acrolein Motif

| Reaction Type | Reactants | Key Transformations | Product Class | Reference |

|---|---|---|---|---|

| Cascade Reaction | Acrolein, Malonate Esters, Base | Michael Addition, Aldol Condensation | Polycyclic Systems | |

| Radical Cascade | Indole Derivative, Acrolein | Radical Addition, Cyclization | Indole Alkaloids | acs.org |

| Cascade Ugi/Wittig | Aldehydes, Isocyanides, Amines, Thiocarboxylic Acids | MCR, Intramolecular Cyclization | Polysubstituted Thiazoles | sci-hub.se |

Catalysis and Reaction Engineering